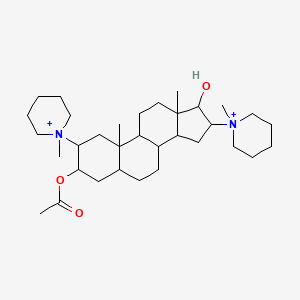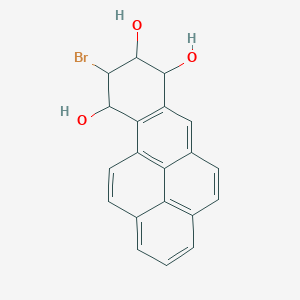
9-Bromo-7,8,10-trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a bromine atom and three hydroxyl groups attached to a tetrahydrobenzo[a]pyrene core. It is of significant interest in the fields of chemistry and environmental science due to its potential biological activity and environmental impact.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the bromination of 7,8,9,10-tetrahydrobenzo[a]pyrene, followed by hydroxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The hydroxylation step often involves the use of strong oxidizing agents like potassium permanganate or osmium tetroxide under controlled conditions to introduce the hydroxyl groups at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are essential to obtain the final product in a pure form.
化学反应分析
Types of Reactions
(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated compounds.
Substitution: Compounds with different functional groups replacing the bromine atom.
科学研究应用
(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and DNA.
Medicine: Explored for its potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
作用机制
The mechanism of action of (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol involves its interaction with biological molecules such as DNA and proteins. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. It can also interact with enzymes, affecting their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
相似化合物的比较
Similar Compounds
7,8,9,10-Tetrahydrobenzo[a]pyrene: Lacks the bromine atom and hydroxyl groups, making it less reactive.
9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene: Lacks the hydroxyl groups, affecting its reactivity and biological activity.
7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,10-triol: Lacks the bromine atom, affecting its chemical properties and reactivity.
Uniqueness
(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol is unique due to the presence of both a bromine atom and three hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons and their derivatives.
属性
分子式 |
C20H15BrO3 |
|---|---|
分子量 |
383.2 g/mol |
IUPAC 名称 |
9-bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol |
InChI |
InChI=1S/C20H15BrO3/c21-17-19(23)16-12-7-6-10-3-1-2-9-4-5-11(15(12)14(9)10)8-13(16)18(22)20(17)24/h1-8,17-20,22-24H |
InChI 键 |
HHKCBBUWRNMMIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)Br)O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291968.png)
![5-[[1-[4-(1-Hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid](/img/structure/B12291974.png)
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate](/img/structure/B12291992.png)
![3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone](/img/structure/B12291994.png)
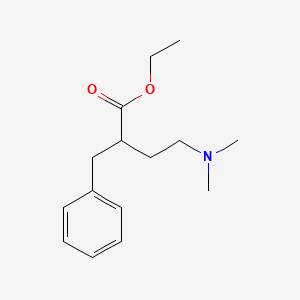
![N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide](/img/structure/B12292002.png)
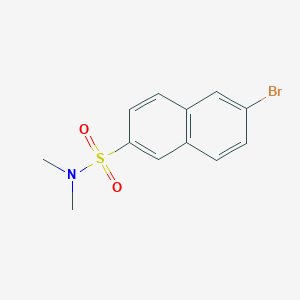
![4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B12292010.png)
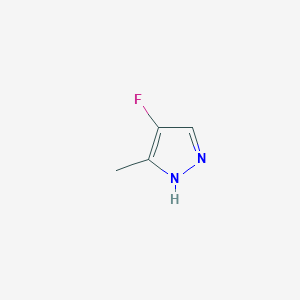
![6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292026.png)
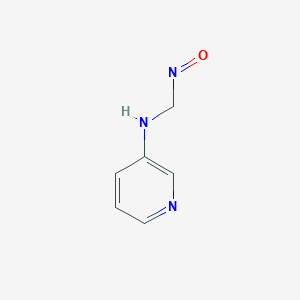
![[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292037.png)
![17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol](/img/structure/B12292045.png)
